4-[(Isopropylamino)methyl]benzoic acid hydrochloride
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Overview
Description
4-[(Isopropylamino)methyl]benzoic acid hydrochloride is an organic compound with the molecular formula C11H15NO2·HCl It is a derivative of benzoic acid, where the carboxyl group is substituted with an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Isopropylamino)methyl]benzoic acid hydrochloride typically involves the reaction of 4-formylbenzoic acid with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Formylbenzoic acid is reacted with isopropylamine in the presence of a suitable solvent, such as ethanol or methanol.
Step 2: The reaction mixture is heated to reflux for several hours to facilitate the formation of the imine intermediate.
Step 3: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield 4-[(Isopropylamino)methyl]benzoic acid.
Step 4: The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(Isopropylamino)methyl]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Isopropylamino)methyl]benzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(Isopropylamino)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. The isopropylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Methylamino)methyl]benzoic acid
- 4-[(Ethylamino)methyl]benzoic acid
- 4-[(Cyclohexylamino)methyl]benzoic acid
Uniqueness
4-[(Isopropylamino)methyl]benzoic acid hydrochloride is unique due to the presence of the isopropylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-[(propan-2-ylamino)methyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(2)12-7-9-3-5-10(6-4-9)11(13)14;/h3-6,8,12H,7H2,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTZXDMHNDQJKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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